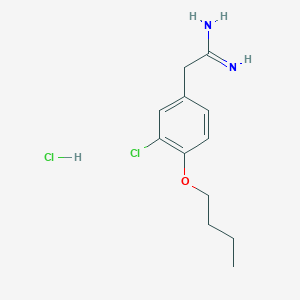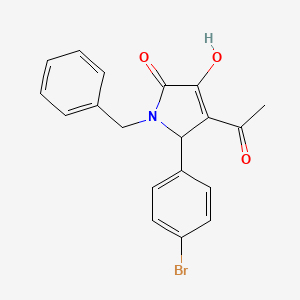
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide, also known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. It was first identified in a high-throughput screen for inhibitors of G9a, which is a key enzyme involved in the epigenetic regulation of gene expression. BIX-01294 has since been extensively studied for its potential use in cancer therapy, as well as in the treatment of neurological and psychiatric disorders.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide works by inhibiting the activity of G9a, which is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This modification is associated with the repression of gene expression, and G9a has been shown to be overexpressed in many types of cancer. By blocking G9a, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide can prevent the epigenetic silencing of tumor suppressor genes, leading to increased apoptosis and decreased tumor growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of G9a, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has also been shown to inhibit the activity of other histone methyltransferases, including GLP and SETDB1. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide is its specificity for G9a, which makes it a useful tool for studying the role of G9a in various biological processes. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide is its relatively low potency, which can make it difficult to achieve complete inhibition of G9a in some cell types. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has been shown to have off-target effects on other histone methyltransferases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of G9a, which could improve the efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide in cancer therapy. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide on autophagy and other cellular processes. Finally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide could be further studied for its potential use in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(4-morpholinylmethyl)aniline to give the desired benzamide product. The final step involves the addition of a methyl group to the benzene ring using dimethyl sulfate.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, and lung cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide works by inhibiting the activity of G9a, which is known to be overexpressed in many types of cancer. By blocking G9a, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide can prevent the epigenetic silencing of tumor suppressor genes, leading to increased apoptosis and decreased tumor growth.
In addition to its use in cancer therapy, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has also been studied for its potential use in the treatment of neurological and psychiatric disorders. G9a has been implicated in the regulation of neuronal gene expression, and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholinylmethyl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-20(21-17-4-5-18-19(13-17)26-11-10-25-18)16-3-1-2-15(12-16)14-22-6-8-24-9-7-22/h1-5,12-13H,6-11,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGRBBFONDNHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5085658.png)


![N-(3-isopropoxypropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5085675.png)
![4-benzyl-1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5085683.png)
![2-(trifluoroacetyl)[1,3]thiazolo[3,2-c]quinazolin-4-ium-3-olate](/img/structure/B5085692.png)
![5-bromo-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5085700.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B5085713.png)
![1-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5085723.png)

![N-{4-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5085735.png)
![1-[(2-chlorophenyl)(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5085740.png)
![3-[(4-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5085766.png)